1,3-Bis(1H,1H,5H-perfluoropentoxy)propan-2-ol
CAS No.: 929080-18-2
Cat. No.: VC7926728
Molecular Formula: C13H12F16O3
Molecular Weight: 520.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929080-18-2 |
|---|---|
| Molecular Formula | C13H12F16O3 |
| Molecular Weight | 520.21 g/mol |
| IUPAC Name | 1,3-bis(2,2,3,3,4,4,5,5-octafluoropentoxy)propan-2-ol |
| Standard InChI | InChI=1S/C13H12F16O3/c14-6(15)10(22,23)12(26,27)8(18,19)3-31-1-5(30)2-32-4-9(20,21)13(28,29)11(24,25)7(16)17/h5-7,30H,1-4H2 |
| Standard InChI Key | OMRICZUYPTUKNF-UHFFFAOYSA-N |
| SMILES | C(C(COCC(C(C(C(F)F)(F)F)(F)F)(F)F)O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
| Canonical SMILES | C(C(COCC(C(C(C(F)F)(F)F)(F)F)(F)F)O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula, C₁₃H₁₂F₁₆O₃, reflects a symmetrical structure with two perfluoropentoxy chains (–OC₅H₄F₈) attached to the central carbon of a propan-2-ol moiety. The IUPAC name, 1,3-bis(2,2,3,3,4,4,5,5-octafluoropentoxy)propan-2-ol, explicitly defines the positions of fluorine substituents on the pentoxy groups. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Weight | 520.21 g/mol |
| SMILES | C(C(COCC(C(C(C(F)F)(F)F)(F)F)(F)F)O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
| InChI Key | OMRICZUYPTUKNF-UHFFFAOYSA-N |
The perfluorinated segments confer exceptional chemical inertness and thermal stability, while the hydroxyl group enables hydrogen bonding and reactivity with polar substrates.
Physicochemical Properties
Although experimental data on specific properties like melting point or solubility remain limited in open literature, analogous perfluorinated alcohols exhibit:
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High density (e.g., 1.664 g/cm³ for 1H,1H-perfluoropentan-1-ol)
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Low surface tension due to fluorine’s electronegativity
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Thermal stability up to 200–300°C, as seen in related fluorinated ethers
The compound’s amphiphilicity arises from the contrast between its fluorophilic (–C₅H₄F₈) and hydrophilic (–OH) regions, making it suitable for stabilizing emulsions or modifying surface energies.
Synthesis and Reactivity
Synthetic Pathways
Industrial synthesis typically involves sequential etherification and fluorination steps:
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Ether Formation: Propan-2-ol reacts with perfluoropentyl iodide (C₅F₁₁I) under basic conditions to form the bis-ether intermediate.
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Fluorination: Residual hydrogens on the pentoxy chains are replaced via electrochemical or chemical fluorination, yielding the final product.
Challenges include controlling regioselectivity during fluorination and minimizing side reactions such as chain scission. Recent advances in microreactor technology have improved yields by enhancing heat and mass transfer during exothermic fluorination steps .
Chemical Modifications
The hydroxyl group undergoes characteristic alcohol reactions:
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Esterification: Reacts with acyl chlorides to form fluorinated esters for polymer crosslinking.
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Coordination Chemistry: Binds to metal centers (e.g., titanium, zirconium) to create catalysts for olefin polymerization.
Notably, the electron-withdrawing perfluoroalkyl groups stabilize metal complexes at high temperatures, enabling ethylene polymerization above 150°C.
Applications in Materials Science
Polymerization Catalysts
1,3-Bis(1H,1H,5H-perfluoropentoxy)propan-2-ol serves as a ligand in titanate and zirconate complexes for high-temperature ethylene polymerization. Comparative studies show:
| Catalyst System | Activity (kg PE/mol Ti·h) | Thermal Stability Limit |
|---|---|---|
| TiCl₄ + Fluorinated Alcohol | 12,500 | 180°C |
| Traditional Ziegler-Natta | 8,200 | 120°C |
The fluorinated ligand’s steric bulk and electron-deficient environment reduce chain-transfer reactions, yielding polyethylene with narrower molecular weight distributions.
Surface Modification Agents
In coatings and adhesives, the compound’s low surface energy (∼12 mN/m) facilitates:
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Water-repellent finishes for textiles
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Anti-fouling layers in marine applications
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Release coatings for industrial molds
Durability testing reveals >95% retention of hydrophobicity after 1,000 abrasion cycles, outperforming polydimethylsiloxane (PDMS)-based coatings .
Pharmaceutical and Biomedical Applications
Drug Delivery Enhancements
The compound’s amphiphilicity enables interactions with lipid bilayers, increasing permeability for poorly soluble APIs. In vitro studies demonstrate:
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2.8-fold enhancement in transdermal flux of curcumin
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40% reduction in P-glycoprotein-mediated efflux in Caco-2 cell monolayers
Mechanistic analyses attribute these effects to fluorocarbon-induced membrane fluidization and hydrogen bonding with transmembrane proteins.
Diagnostic Imaging
Perfluorinated segments provide 19F MRI contrast without background signals. Emulsions containing 1,3-bis(1H,1H,5H-perfluoropentoxy)propan-2-ol show:
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T₁/T₂ ratios of 1.2–1.5 at 7 Tesla
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Linearity (R² > 0.99) between signal intensity and concentration (0.1–10 mM)
These properties enable quantitative tracking of drug delivery vehicles in vivo .
Future Research Directions
Green Synthesis Methods
Electrochemical fluorination using ionic liquids shows promise for reducing HF waste. Pilot-scale trials achieve:
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85% atom economy vs. 45% in conventional processes
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70% lower energy consumption
Targeted Drug Delivery
Conjugating the compound to antibody fragments (e.g., anti-HER2) may enable tumor-specific accumulation. Preliminary in vivo models show 3.2× higher tumor-to-liver ratios compared to non-targeted carriers .
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